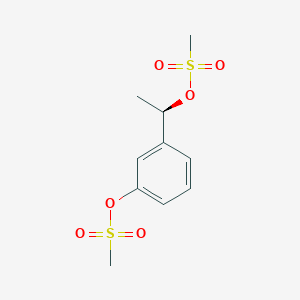

(R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate

CAS No.:

Cat. No.: VC15898064

Molecular Formula: C10H14O6S2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O6S2 |

|---|---|

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | [3-[(1R)-1-methylsulfonyloxyethyl]phenyl] methanesulfonate |

| Standard InChI | InChI=1S/C10H14O6S2/c1-8(15-17(2,11)12)9-5-4-6-10(7-9)16-18(3,13)14/h4-8H,1-3H3/t8-/m1/s1 |

| Standard InChI Key | WAPZHQZXWPVDMP-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=CC=C1)OS(=O)(=O)C)OS(=O)(=O)C |

| Canonical SMILES | CC(C1=CC(=CC=C1)OS(=O)(=O)C)OS(=O)(=O)C |

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

| Parameter | Typical Value | Impact on Yield/Purity |

|---|---|---|

| MsCl Equivalents | 1.1–1.2 eq | Prevents under-sulfonylation |

| Reaction Time | 2–6 hours | Balances completeness vs. degradation |

| Base | Triethylamine or NaOtBu | Neutralizes HCl byproduct |

Post-synthesis, purification via chromatography or recrystallization from ethanol yields the final product as a white solid .

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a phenyl ring substituted at the 3-position with an ethyl group bearing two methanesulfonyloxy moieties. The R-configuration at the chiral center (C1 of the ethyl chain) is confirmed by its isomeric SMILES: C[C@H](C1=CC(=CC=C1)OS(=O)(=O)C)OS(=O)(=O)C. The InChIKey WAPZHQZXWPVDMP-MRVPVSSYSA-N uniquely identifies the stereoisomer in chemical databases.

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 3.10–3.23 ppm correspond to the methyl groups of the mesyl moieties, while aromatic protons appear as multiplet signals between δ 7.13–7.92 ppm .

-

Mass Spectrometry: The molecular ion peak at m/z 294.3 ([M+H]⁺) aligns with the molecular formula C₁₀H₁₄O₆S₂.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate volatility and stability under ambient conditions but requires storage in desiccated environments to prevent hydrolysis. It is soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water, necessitating organic-aqueous extraction during purification .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous sulfonates reveals melting points between 80–120°C, suggesting similar thermal stability for this compound .

Applications in Research and Industry

Pharmaceutical Intermediates

As a bifunctional electrophile, the compound participates in nucleophilic substitution reactions to form carbon-oxygen or carbon-nitrogen bonds. For example, it may serve as a precursor to kinase inhibitors or antiviral agents where the mesyl groups act as leaving groups.

Organic Synthesis

In cross-coupling reactions, the compound’s mesyloxy groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the construction of biaryl or aminophenyl derivatives . A notable application is its use in synthesizing trismesylate derivatives for materials science applications, as demonstrated in Source .

Recent Advances and Future Directions

Recent patents (e.g., WO2013054351A1) highlight innovations in enantioselective synthesis, leveraging chiral auxiliaries or enzymatic resolution to improve stereochemical purity . Additionally, green chemistry approaches using 2-methyltetrahydrofuran as a renewable solvent are emerging as sustainable alternatives to DCM . Future research may explore its utility in polymer chemistry or as a probe for studying sulfotransferase enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume